molecular formula C12H19NO4 B591790 (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid CAS No. 1129634-44-1

(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

Cat. No.: B591790
CAS No.: 1129634-44-1
M. Wt: 241.287
InChI Key: VEIYKHIPSJIVRK-QMMMGPOBSA-N
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Description

(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the tert-butoxycarbonyl (Boc) protecting group and the spiro structure makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Boc protecting group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spiro compounds.

Scientific Research Applications

(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound in various biological assays.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can then interact with various biological targets. The spiro structure provides unique steric and electronic properties that can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid stands out due to its spirocyclic structure and the presence of the Boc protecting group. These features provide unique reactivity and stability, making it a valuable compound for various applications in research and industry.

Biological Activity

(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, with CAS number 1129634-44-1, is a compound that has garnered attention in medicinal chemistry, particularly for its role as an intermediate in the synthesis of antiviral agents targeting hepatitis C virus (HCV). This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C₁₂H₁₉NO₄
  • Molecular Weight : 241.284 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 377.4 ± 35.0 °C at 760 mmHg
  • Melting Point : Not available

Biological Significance

This compound is primarily recognized for its application in the synthesis of ledipasvir, a potent non-structural protein 5A (NS5A) inhibitor used in the treatment of HCV infections. Ledipasvir has demonstrated antiviral activity in the picomolar range and is often used in combination therapies for enhanced efficacy against HCV.

The compound acts as a building block in the synthesis of ledipasvir by providing structural features essential for binding to the NS5A protein, which is crucial for viral replication. The specific interactions and binding affinities that lead to its efficacy are subjects of ongoing research.

Synthesis Methods

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis typically begins with proline derivatives.
  • Reagents : Metal carbenoids are generated through reactions such as the Simmon-Smith reaction.
  • Process Improvements : Recent patents have described improved methods to enhance yield and reduce steps during synthesis, making it more efficient for large-scale production .

Research Findings

Recent studies have highlighted various aspects of this compound:

  • Enantioselective Synthesis : A notable study detailed a one-pot double allylic alkylation process that efficiently produces this compound, emphasizing its importance in creating enantiomerically pure products .
  • Application in Antiviral Drug Development : The compound's role as an intermediate in synthesizing HCV inhibitors has been documented extensively, showcasing its potential in developing new antiviral therapies .
  • Catalytic Methods : Research has also focused on catalytic approaches to streamline the synthesis process, aiming to improve both yield and purity .

Case Study 1: Ledipasvir Synthesis

In a study published in Molecules, researchers synthesized ledipasvir using this compound as a key intermediate. The resulting compound exhibited significant antiviral activity against HCV, demonstrating the practical application of this spiro compound in drug development .

Case Study 2: Process Optimization

A patent disclosed methods for increasing the efficiency of synthesizing this compound by optimizing reaction conditions and reagent use, which resulted in higher yields and reduced waste .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid?

The enantioselective synthesis involves a one-pot double allylic alkylation of a glycine-derived imine under phase-transfer catalysis. Key steps include:

  • Use of a chinchonidine-derived catalyst to achieve stereocontrol, yielding tert-butyl (S)-4-methyleneprolinate as an intermediate .
  • Subsequent functional group transformations (e.g., Boc protection, cyclization) to form the spirocyclic core. Reaction conditions typically require anhydrous solvents (e.g., THF) and controlled temperatures (−70°C to room temperature) to prevent racemization .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify stereochemistry and spirocyclic ring formation .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns .
  • Chromatography: HPLC with chiral columns validates enantiomeric excess (>98% ee in optimized syntheses) .

Q. How should this compound be stored to maintain stability?

  • Store as a lyophilized solid at −20°C or −80°C in airtight containers.
  • For solutions, use inert solvents (e.g., DMSO) and aliquot to avoid repeated freeze-thaw cycles, which can degrade the spirocyclic structure .

Advanced Research Questions

Q. What strategies optimize enantioselectivity during synthesis?

  • Catalyst Design: Chinchonidine-derived phase-transfer catalysts enhance stereochemical control by stabilizing transition states via non-covalent interactions (e.g., π-π stacking) .
  • Solvent Optimization: Polar aprotic solvents (e.g., THF) improve catalyst solubility and reaction homogeneity, increasing ee by up to 15% compared to dichloromethane .
  • Temperature Gradients: Gradual warming from −70°C to RT minimizes kinetic resolution side reactions .

Q. How does this compound contribute to antiviral drug development?

  • It is a critical intermediate in synthesizing ledipasvir, an NS5A inhibitor for hepatitis C virus (HCV). The spirocyclic core imposes conformational rigidity, enhancing binding to the NS5A protein’s dimeric interface .
  • Structure-activity relationship (SAR) studies show that substituents on the azaspiroheptane ring modulate potency against HCV genotype 1b .

Q. How can conflicting yield data from different synthetic routes be resolved?

  • Batch vs. Flow Reactors: Continuous flow systems (e.g., microreactors) improve mixing and heat transfer, increasing yields by 20–30% compared to batch methods .
  • Purification Methods: Silica gel chromatography may lead to losses; recrystallization in hexane/ethyl acetate mixtures recovers >95% purity with minimal yield reduction .

Q. What are the challenges in scaling synthesis for preclinical studies?

  • Catalyst Loading: Industrial-scale phase-transfer catalysis requires recyclable catalysts to reduce costs. Immobilized catalysts on silica supports retain 80% activity over five cycles .
  • Byproduct Management: Brominated byproducts (from alkylation steps) must be removed via activated carbon filtration to meet regulatory thresholds (<0.1% impurity) .

Q. How does the spirocyclic architecture influence biological activity compared to non-rigid analogs?

  • The azaspiro[2.4]heptane ring restricts rotational freedom, improving target engagement kinetics (e.g., Kd values for JAK1 inhibition decrease by 10-fold vs. linear analogs) .
  • Comparative studies with tert-butyl 7-oxo-5-azaspiro[2.4]heptane derivatives show that keto groups reduce metabolic stability, highlighting the carboxylic acid’s role in pharmacokinetic optimization .

Q. Data Contradiction Analysis

Q. Why do reported IC50 values vary in kinase inhibition assays?

  • Assay Conditions: ATP concentrations (1–10 mM) and incubation times (30–120 min) significantly impact results. Standardizing to 1 mM ATP and 60 min reduces variability .
  • Protein Isoforms: JAK1 vs. JAK2 selectivity profiles depend on conserved residue interactions (e.g., Glu966 in JAK1), which may differ across recombinant enzyme sources .

Properties

IUPAC Name

(6S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIYKHIPSJIVRK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(CC2)C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653857
Record name (6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1129634-44-1
Record name (6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid
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